An In-depth Technical Guide to the Physicochemical Properties of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid
Foreword: Charting the Course for a Novel Furan Derivative
In the landscape of modern drug discovery and materials science, furan-based scaffolds continue to emerge as privileged structures, demonstrating a wide array of biological activities and material properties. The compound 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid represents a molecule of significant interest, combining the rigidity of the phenyl-furan core with the flexible and basic diethylaminomethyl group, and the acidic carboxyl function. This unique combination of functionalities suggests potential applications ranging from novel pharmaceutical agents to specialized polymers.
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. As a novel entity, direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document serves as both a repository of predicted and extrapolated data—based on closely related analogs—and a detailed methodological framework for its empirical determination. The protocols and analytical strategies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles, providing researchers, scientists, and drug development professionals with the necessary tools to fully characterize this promising compound.
Molecular Structure and Basic Identifiers
A thorough understanding of the physicochemical properties of any compound begins with its fundamental structure and identifiers.
Chemical Structure
The molecular structure of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is characterized by a central furan ring substituted at the 2, 3, and 5 positions.
-
Position 2: A diethylaminomethyl group, which introduces a basic nitrogen atom and conformational flexibility.
-
Position 3: A carboxylic acid group, the primary acidic functional group.
-
Position 5: A phenyl group, which contributes to the molecule's rigidity and hydrophobicity.
Computed Properties
While experimental data is the gold standard, computational models provide valuable initial estimates for various molecular properties. The properties listed below are based on computational predictions for the analogous compound, 2-methyl-5-phenylfuran-3-carboxylic acid, and serve as a reasonable starting point for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.[1]
| Property | Predicted Value (for 2-methyl-5-phenylfuran-3-carboxylic acid) | Predicted Value (for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid) |
| Molecular Formula | C12H10O3 | C16H19NO3 |
| Molecular Weight | 202.21 g/mol | 273.33 g/mol |
| XLogP3 | 2.6 | ~3.5-4.0 (estimated) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 |
Solubility Profile: A Critical Parameter for Application
The solubility of a compound is a critical determinant of its utility, influencing everything from bioavailability in pharmaceutical formulations to processability in material applications. The presence of both a basic amine and an acidic carboxylic acid suggests a pH-dependent solubility profile.
Aqueous Solubility
The aqueous solubility of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is expected to be low in neutral water due to the hydrophobic phenyl and diethylaminomethyl groups. However, its amphoteric nature will lead to increased solubility in both acidic and basic solutions.
Organic Solvent Solubility
Furan derivatives often exhibit good solubility in a range of organic solvents.[2][3] Based on its structure, the compound is predicted to be soluble in polar aprotic solvents like DMSO and DMF, and in alcohols such as methanol and ethanol.
Experimental Determination of Solubility
A robust method for determining solubility involves the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).
Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Preparation: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by a validated HPLC method against a standard curve of known concentrations.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Acid-Base Properties: The pKa Values
The ionization constant (pKa) is a crucial parameter that governs the charge state of a molecule at a given pH. For 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, both the carboxylic acid and the diethylamino group are ionizable.
-
Acidic pKa (pKa1): Associated with the carboxylic acid group. Furan-3-carboxylic acids typically have pKa values in the range of 3-4.[4]
-
Basic pKa (pKa2): Associated with the conjugate acid of the diethylamino group. Aliphatic tertiary amines generally have pKa values in the range of 10-11.
Experimental Determination of pKa
Potentiometric titration is a reliable and widely used method for determining pKa values.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a co-solvent of methanol and water).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Acidic Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid.
-
Basic Titration: In a separate experiment, dissolve the compound in a solution of known excess strong acid and back-titrate with a standardized strong base to determine the pKa of the diethylamino group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a molecule's ability to cross biological membranes and its potential for protein binding.
Predicted LogP
As previously mentioned, the predicted XLogP3 for a similar compound, 2-methyl-5-phenylfuran-3-carboxylic acid, is 2.6.[1] The addition of the diethylaminomethyl group is expected to increase the lipophilicity, suggesting a higher LogP value for the target compound.
Experimental Determination of LogP
The shake-flask method using n-octanol and water is the standard technique for LogP determination.
Protocol: Shake-Flask LogP Determination
-
Preparation: Prepare a solution of the compound in either n-octanol or water.
-
Partitioning: Add an equal volume of the other solvent (water or n-octanol, respectively) to a separation funnel. Shake vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.
Thermal Properties
Thermal properties such as melting point and decomposition temperature are important for determining the stability and processing conditions of a compound.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. For crystalline solids, a sharp melting point range is expected.
Experimental Determination:
The melting point can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more detailed thermal profile. For furan-based polymers, melting points can range, for instance, from 160-170 °C.[5]
Thermal Stability
Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the compound by measuring its mass as a function of temperature. This analysis identifies the onset of thermal decomposition.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for structural confirmation and as a reference for future studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and types of protons, their chemical environments, and their connectivity. Expected signals would include those for the aromatic protons of the phenyl and furan rings, the methylene and methyl protons of the diethylamino group, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
-
O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.
-
C-N stretch (amine): Around 1000-1250 cm⁻¹.
-
C-O-C stretch (furan): Around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide the exact molecular weight of the compound and information about its fragmentation patterns, which can further aid in structural elucidation.
Diagram: Logic for Physicochemical Characterization
Caption: Logical flow for the complete characterization of the target compound.
Conclusion and Future Directions
The physicochemical properties of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, a molecule with significant potential, can be thoroughly characterized through a systematic application of the experimental and analytical methodologies detailed in this guide. While predictions based on analogous structures provide a valuable starting point, empirical determination is paramount for establishing a definitive profile of this novel compound. The data generated from these studies will be invaluable for guiding its future development, whether in the realm of medicinal chemistry, where properties like solubility and pKa are critical for drug action, or in materials science, where thermal stability and solubility will dictate its processing and application. This guide provides a robust framework for any researcher embarking on the characterization of this or similar novel chemical entities.
References
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
MDPI. (2023, November 28). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. MDPI. Retrieved from [Link]
-
MDPI. (2023, December 28). Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology. MDPI. Retrieved from [Link]
-
Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(9), 1-5. Retrieved from [Link]
-
ResearchGate. (2004, February 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2014, March 18). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2019, February 15). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
